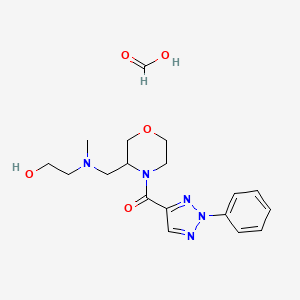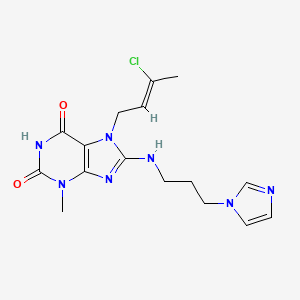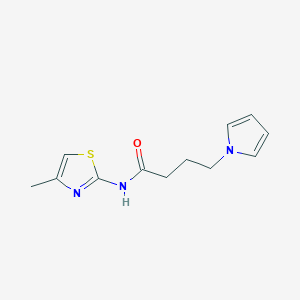
N4,N4-dimethylpyridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N,4-N-Dimethylpyridine-2,4-diamine is an organic compound with the molecular formula C7H11N3. It is characterized by its structure, which includes a pyridine ring substituted with two amino groups and two methyl groups. This compound is typically found as a colorless to pale yellow crystalline solid and is known for its solubility in organic solvents while having low solubility in water .
Wissenschaftliche Forschungsanwendungen
4-N,4-N-Dimethylpyridine-2,4-diamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.
Industry: It is utilized in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of DMAP in esterification involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Safety and Hazards
Zukünftige Richtungen
DMAP-based ionic liquids have been synthesized and used as efficient catalysts for the synthesis of indoles and 1H-tetrazoles. The method is environmentally friendly and requires only minimum catalyst loading .
Relevant Papers Several relevant papers were found during the search. They include studies on the use of DMAP as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics , and the evaluation of physical properties of DMAP-based ionic liquids via molecular dynamics simulations . These papers provide valuable insights into the properties and potential applications of DMAP.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-N,4-N-Dimethylpyridine-2,4-diamine can be synthesized through the methylation of 2,4-diaminopyridine. The reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The process typically requires a solvent like acetonitrile or dimethylformamide and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of N4,N4-dimethylpyridine-2,4-diamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-N,4-N-Dimethylpyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It participates in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides of N4,N4-dimethylpyridine-2,4-diamine.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Dimethylaminopyridine (DMAP): Similar in structure but lacks the second amino group.
2,4-Diaminopyridine: The parent compound without methyl groups.
N,N-Dimethyl-4-aminopyridine: Similar but with different substitution patterns.
Uniqueness: 4-N,4-N-Dimethylpyridine-2,4-diamine is unique due to its dual amino and methyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
4-N,4-N-dimethylpyridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDNABCLVCJRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50426-31-8 |
Source


|
| Record name | 4-N,4-N-dimethylpyridine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde](/img/structure/B2853623.png)
![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2853624.png)
![3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2853626.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B2853630.png)




![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/new.no-structure.jpg)
